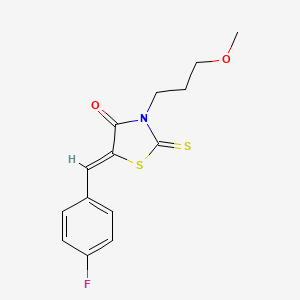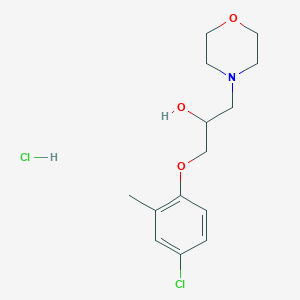![molecular formula C17H11ClO3 B3895677 3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3895677.png)
3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one
Overview
Description
3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one, also known as chalcone, is a naturally occurring compound that belongs to the class of flavonoids. It is widely distributed in various plant species and has been found to possess numerous biological activities. Chalcone has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mechanism of Action
Chalcone exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Chalcone also activates the Nrf2-Keap1 signaling pathway, which plays a key role in the cellular antioxidant defense system. Additionally, 3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects:
Chalcone has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, inflammation, and insulin resistance in animal models of diabetes. Chalcone has also been found to inhibit the growth of various cancer cell lines and induce cell death through multiple mechanisms. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Chalcone is a versatile compound that can be easily synthesized and purified in the laboratory. It has a relatively low toxicity profile and can be used at high concentrations without causing adverse effects. However, 3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one is a relatively unstable compound and can degrade over time, making it difficult to store for long periods. Additionally, this compound has poor solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
Chalcone has great potential for further research and development due to its unique chemical structure and pharmacological properties. Future studies could focus on developing more stable and water-soluble derivatives of 3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one that can be used in various therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use in the treatment of various diseases. Finally, studies could focus on developing novel drug delivery systems for this compound to improve its bioavailability and efficacy in vivo.
Scientific Research Applications
Chalcone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties. Chalcone has also been shown to modulate various signaling pathways involved in cancer development and progression.
properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZANYCJJCTDNX-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3S*,4S*)-3-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl]methyl}-1-methylquinolin-2(1H)-one](/img/structure/B3895600.png)



![N-{[5-(1-naphthyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895620.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B3895626.png)
![2-[5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3895636.png)
![{2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3895648.png)
![isopropyl 2-chloro-5-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3895651.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-thienylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3895654.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidin-3-ol](/img/structure/B3895661.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895668.png)
![5-amino-3-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3895673.png)
